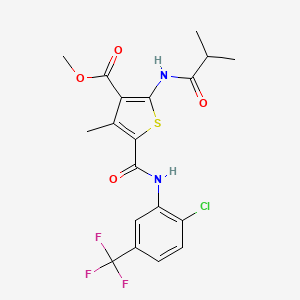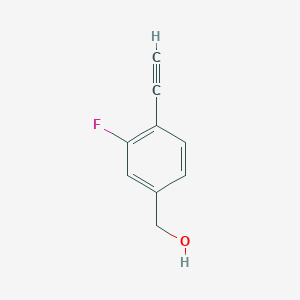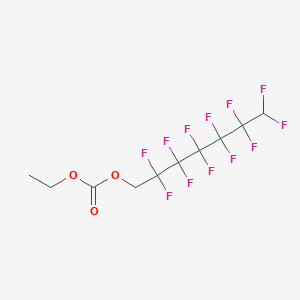
2-(Diphenylphosphino)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphino)aniline hydrochloride is an organophosphorus compound with the molecular formula C18H17ClNP. It is a derivative of aniline where the amino group is substituted with a diphenylphosphino group. This compound is often used in coordination chemistry and catalysis due to its ability to act as a ligand, forming stable complexes with various metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)aniline hydrochloride typically involves the reaction of diphenylphosphine with 2-iodoaniline. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Iodoaniline+DiphenylphosphinePd catalyst2-(Diphenylphosphino)aniline
The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Diphenylphosphino)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: N-substituted aniline derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
2-(Diphenylphosphino)aniline hydrochloride is widely used in scientific research due to its versatility:
Chemistry: As a ligand in the synthesis of metal complexes for catalysis.
Biology: In the study of enzyme mimetics and as a probe in biochemical assays.
Industry: Used in the production of catalysts for various chemical processes, including polymerization and hydrogenation reactions.
Mécanisme D'action
The mechanism by which 2-(Diphenylphosphino)aniline hydrochloride exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The diphenylphosphino group provides electron density to the metal, enhancing its reactivity, while the aniline moiety can participate in additional interactions, such as hydrogen bonding or π-stacking.
Comparaison Avec Des Composés Similaires
- 2-(Diphenylphosphino)benzenamine
- Bis(2-(diphenylphosphino)ethyl)amine hydrochloride
Comparison: 2-(Diphenylphosphino)aniline hydrochloride is unique due to its specific substitution pattern, which provides a balance of steric and electronic properties. Compared to 2-(Diphenylphosphino)benzenamine, the hydrochloride salt is more soluble in polar solvents, making it easier to handle in aqueous reactions. Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, on the other hand, has a different coordination environment due to the presence of an additional phosphine group, which can lead to different catalytic properties.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C18H17ClNP |
|---|---|
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
2-diphenylphosphanylaniline;hydrochloride |
InChI |
InChI=1S/C18H16NP.ClH/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14H,19H2;1H |
Clé InChI |
KKNANWPYZXRZTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















